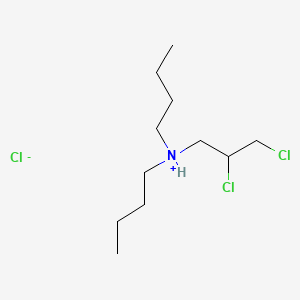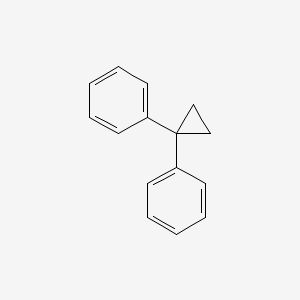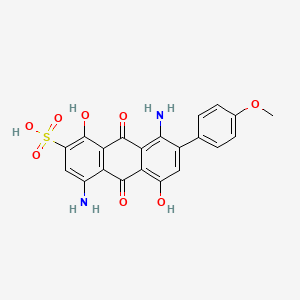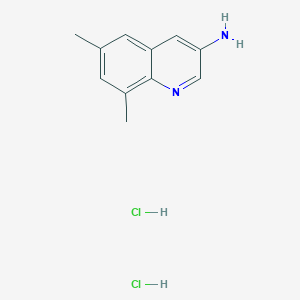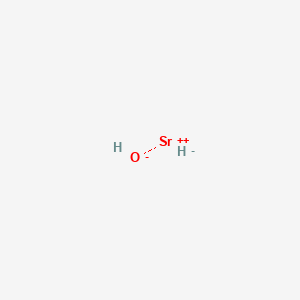
Strontium monohydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium monohydroxide is a chemical compound with the formula HOSr. It has a molecular weight of 104.63 g/mol and is composed of strontium (Sr) and hydroxide (OH) ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Strontium monohydroxide can be synthesized through various methods. One common approach involves the reaction of strontium metal with water, resulting in the formation of this compound and hydrogen gas:
Sr+H2O→HOSr+H2
This reaction typically occurs under controlled conditions to ensure the safety and purity of the product .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting strontium oxide (SrO) with water. This method is preferred due to its efficiency and scalability:
SrO+H2O→HOSr
The reaction is exothermic and must be carefully managed to prevent overheating .
Analyse Chemischer Reaktionen
Types of Reactions: Strontium monohydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form strontium oxide (SrO) and water.
Reduction: It can be reduced to strontium metal and water.
Substitution: It can participate in substitution reactions with other hydroxides or acids.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Requires a reducing agent such as hydrogen gas.
Substitution: Typically involves acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Strontium oxide (SrO) and water.
Reduction: Strontium metal and water.
Substitution: Strontium salts (e.g., strontium chloride) and water.
Wissenschaftliche Forschungsanwendungen
Strontium monohydroxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential role in bone regeneration and growth stimulation due to its similarity to calcium.
Medicine: Explored for its use in targeted drug delivery and as an immunotherapeutic agent.
Industry: Utilized in wastewater treatment, agriculture, and as a gas sensor for detecting toxic gases .
Wirkmechanismus
The mechanism of action of strontium monohydroxide is primarily based on its similarity to calcium. It can incorporate into bone tissue, promoting osteoblast function and inhibiting osteoclast function. This dual action enhances bone strength and reduces fracture risk. Additionally, this compound can interact with various molecular targets and pathways involved in bone metabolism .
Vergleich Mit ähnlichen Verbindungen
Strontium monohydroxide is similar to other alkaline earth metal hydroxides, such as calcium hydroxide (CaOH) and barium hydroxide (BaOH). it has unique properties that make it distinct:
Calcium Hydroxide (CaOH): Similar in structure and reactivity but more commonly used in medical and dental applications.
Barium Hydroxide (BaOH): Similar in structure but more toxic and less commonly used in biological applications .
Eigenschaften
CAS-Nummer |
12141-14-9 |
|---|---|
Molekularformel |
H2OSr |
Molekulargewicht |
105.64 g/mol |
IUPAC-Name |
strontium;hydride;hydroxide |
InChI |
InChI=1S/H2O.Sr.H/h1H2;;/q;+2;-1/p-1 |
InChI-Schlüssel |
DMNUNMYKYXNOGH-UHFFFAOYSA-M |
Kanonische SMILES |
[H-].[OH-].[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


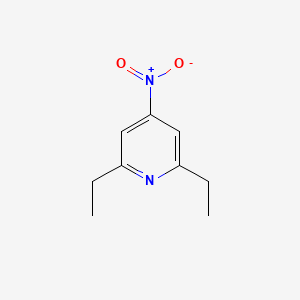
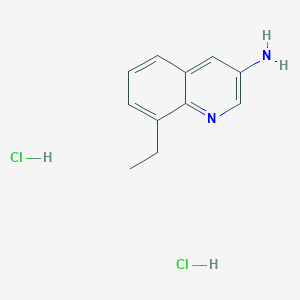
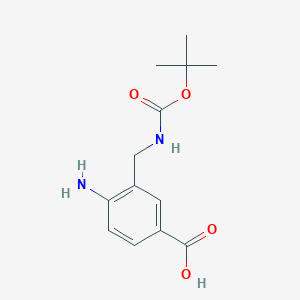
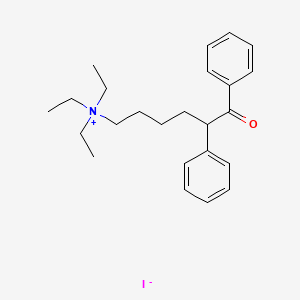
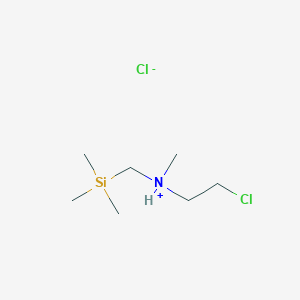
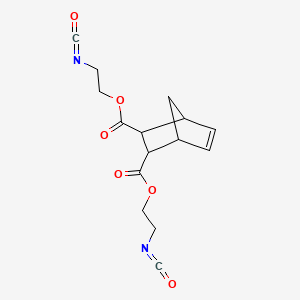
![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
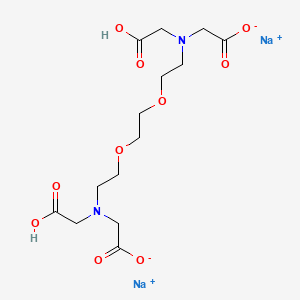
![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
